TrxR1-IN-B19

Vue d'ensemble

Description

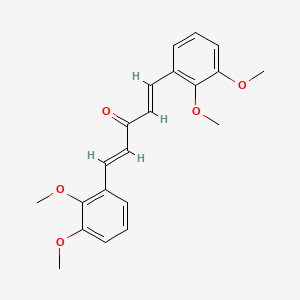

TrxR1-IN-B19 is an organic compound characterized by its unique structure, which includes two 2,3-dimethoxyphenyl groups connected by a penta-1,4-dien-3-one backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of TrxR1-IN-B19 typically involves the condensation of 2,3-dimethoxybenzaldehyde with a suitable diene precursor under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Nitro or halogenated derivatives of the original compound.

Applications De Recherche Scientifique

Gastric Cancer

A significant study demonstrated that TrxR1-IN-B19 selectively kills gastric cancer cells by inhibiting TrxR1 activity. In vitro experiments showed that treatment with B19 led to:

- Increased ROS Levels : The compound significantly raised ROS levels in gastric cancer cell lines, correlating with enhanced apoptosis rates.

- ER Stress Activation : B19 treatment activated ER stress pathways, as evidenced by increased expression of ER stress markers and subsequent mitochondrial dysfunction .

- Xenograft Studies : In vivo studies using mouse models confirmed that B19 effectively reduced tumor growth and induced apoptosis in gastric tumors, validating its potential as an anticancer agent .

Other Cancer Types

Research has indicated that this compound may also have applications beyond gastric cancer:

- Breast Cancer : Preliminary studies suggest that similar mechanisms may apply to breast cancer cells, where B19's inhibition of TrxR1 could enhance therapeutic efficacy against resistant tumor phenotypes .

- Lung Cancer : Investigations into lung cancer cell lines have shown promising results regarding B19's ability to induce apoptosis through ROS-mediated pathways .

Comparative Data Table

Mécanisme D'action

The mechanism of action of TrxR1-IN-B19 is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

- (1e,4e)-1,5-Bis(4-methoxyphenyl)-penta-1,4-dien-3-one

- (1e,4e)-1,5-Bis(3,4-dimethoxyphenyl)-penta-1,4-dien-3-one

Comparison: Compared to similar compounds, TrxR1-IN-B19 is unique due to the specific positioning of the methoxy groups on the phenyl rings. This structural difference can influence the compound’s reactivity, physical properties, and potential applications. For example, the presence of methoxy groups at the 2,3-positions may enhance the compound’s electron-donating ability, affecting its behavior in chemical reactions and interactions with biological targets.

Activité Biologique

TrxR1-IN-B19, a curcumin derivative, has emerged as a significant compound in the field of cancer research, particularly due to its selective inhibition of thioredoxin reductase 1 (TrxR1). This enzyme plays a crucial role in cellular redox homeostasis and is often overexpressed in various cancers, making it a prime target for therapeutic intervention. The biological activity of this compound has been investigated through various studies that highlight its mechanism of action, effects on cancer cells, and potential as an anti-cancer agent.

This compound exerts its biological effects primarily through the following mechanisms:

- Inhibition of TrxR1 Activity : Research indicates that B19 directly inhibits the enzymatic activity of TrxR1, leading to increased levels of reactive oxygen species (ROS) within cancer cells. This elevation in ROS is critical as it induces oxidative stress, which is detrimental to cancer cell survival .

- Induction of Apoptosis : The accumulation of ROS triggers endoplasmic reticulum (ER) stress and mitochondrial dysfunction, culminating in apoptosis. In human gastric cancer cells, B19 was shown to activate ROS-mediated pathways that lead to cell cycle arrest and subsequent cell death .

- Binding Mechanism : Molecular docking studies suggest that B19 binds covalently to the Cys-498 residue in the active site of TrxR1. This interaction is essential for its inhibitory effect and the resultant increase in oxidative stress .

In Vitro Studies

In vitro experiments have demonstrated that treatment with B19 results in:

- Dose-Dependent Inhibition : TrxR1 activity assays showed a significant decrease in enzyme activity upon treatment with varying concentrations of B19. The endpoint insulin reduction assay confirmed these findings, indicating a direct correlation between B19 concentration and TrxR1 inhibition .

- Enhanced Cytotoxicity : Silencing TrxR1 expression using siRNA techniques further amplified the cytotoxic effects of B19 on gastric cancer cells. This suggests that the presence of TrxR1 may confer a protective effect against oxidative stress induced by B19 .

In Vivo Studies

Xenograft models have corroborated in vitro findings, illustrating that:

- Tumor Growth Inhibition : Mice treated with B19 displayed reduced tumor growth compared to controls. This aligns with the observed increase in ROS levels and apoptosis in treated cancer cells .

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other compounds targeting TrxR1:

| Compound | Mechanism of Action | Targeted Cancer Type | Outcome |

|---|---|---|---|

| This compound | Inhibits TrxR1, induces ROS and apoptosis | Gastric Cancer | Significant tumor reduction |

| Curcumin Analog B63 | Induces paraptosis via ROS accumulation | Gastric Cancer | Reduced cell viability |

| Hydroxytyrosol | Inhibits TrxR1, promotes apoptosis | Colorectal Cancer | Enhanced cytotoxicity |

Case Studies

A pivotal study highlighted the effectiveness of B19 in inducing apoptosis specifically in gastric cancer cells. The research demonstrated that blocking ROS production completely reversed the anti-cancer effects of B19, emphasizing the critical role of oxidative stress in its mechanism . Another study involving curcumin analogs indicated similar pathways where increased ROS led to paraptosis-like cell death, showcasing a potential therapeutic strategy against drug-resistant cancer cells .

Propriétés

IUPAC Name |

(1E,4E)-1,5-bis(2,3-dimethoxyphenyl)penta-1,4-dien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-23-18-9-5-7-15(20(18)25-3)11-13-17(22)14-12-16-8-6-10-19(24-2)21(16)26-4/h5-14H,1-4H3/b13-11+,14-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNRKPCFLXRJGN-PHEQNACWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)C=CC2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/C(=O)/C=C/C2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.